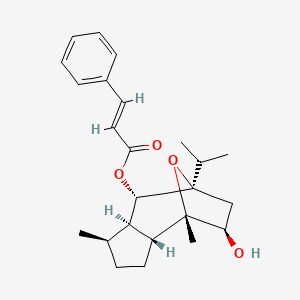

(-)-Englerin B

Description

(-)-Englerin B is an inactive metabolite derived from the hydrolysis of (-)-Englerin A, a guaiane-type sesquiterpene diester originally isolated from the East African plant Phyllanthus engleri . Structurally, Englerin B lacks the glycolate ester moiety at the C-9 position (replaced by a hydroxyl group), which is critical for Englerin A’s bioactivity .

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(1S,2R,5R,6R,7S,8R,10R)-10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+/t16-,18-,19-,21-,22+,23+,24-/m1/s1 |

InChI Key |

VWHNJBKOOIZSEF-HDKQFOQASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Christmann’s Nepetalactone-Based Approach

The Christmann group pioneered one of the earliest enantioselective syntheses of (-)-Englerin B, leveraging trans,cis-nepetalactone as a chiral starting material. This route, optimized in their second-generation synthesis, involves 15 steps with an overall yield of 10.9%. Key steps include:

- Epoxidation of Mono-TBS Ether : Epoxidation of intermediate 21 (derived from nepetalactone) yielded a 5.4:1 diastereomeric ratio favoring the desired epoxide 22 .

- Transannular Epoxide Opening : Treatment of 22 with BF₃·OEt₂ induced a stereoselective ring-opening to form secondary alcohol 23 (92% yield).

- Cinnamate Esterification : Yamaguchi esterification of 23 with cinnamic acid (19 ) installed the C6 ester, followed by TBS deprotection (TBAF) to yield this compound.

This method’s scalability was demonstrated at multi-gram scales, though the reliance on nepetalactone’s limited availability posed challenges for industrial applications.

Echavarren’s Gold-Catalyzed Cycloaddition Route

Echavarren’s team developed a concise synthesis using a gold(I)-catalyzed intramolecular [2 + 2] cycloaddition to construct the bicyclic core. The sequence proceeds as follows:

- Cycloaddition of Enyne : Gold catalyst-mediated cycloaddition of enyne 65 generated tricyclic intermediate 66 with >95% enantiomeric excess.

- Baeyer-Villiger Oxidation : Ketone 67 underwent Baeyer-Villiger oxidation to introduce the C9 acetate, which was hydrolyzed to the free alcohol.

- Cinnamate Installation : Yamaguchi esterification with cinnamic acid provided this compound in 79% yield over two steps.

This 14-step route achieved a 16.2% overall yield, highlighting its efficiency compared to earlier methods.

Liu’s Limonene-Derived Pathway

Liu et al. utilized (R)-(+)-limonene as a cost-effective starting material, completing the synthesis in 20 steps. Critical transformations include:

- Hydroxyl-Directed Cyclopropanation : A stereoselective intramolecular cyclopropanation forged the tricyclic core with 8:1 diastereoselectivity.

- [3 + 2]-IMCC Reaction : A formal [3 + 2] cycloaddition between cyclopropane diester and carbonyl groups established the oxabicyclo[3.3.1]nonane skeleton.

- Late-Stage Esterification : Selective esterification at C6 with cinnamic acid under Steglich conditions yielded this compound.

This approach’s modularity allowed access to this compound and analogues, though the step count remained high.

Semisynthesis from (-)-Englerin A

Hydrolytic Removal of the Glycolate Ester

This compound is accessible via hydrolysis of (-)-Englerin A’s C9 glycolate ester. The protocol involves:

- Selective Hydrolysis : Treatment of (-)-Englerin A with K₂CO₃ in MeOH/H₂O (4:1) at 0°C cleaved the glycolate ester, preserving the cinnamate moiety.

- Chromatographic Purification : Silica gel chromatography (hexane:EtOAc, 3:1) afforded this compound in 85% yield.

This method’s simplicity makes it ideal for small-scale production, though it depends on the availability of (-)-Englerin A.

Key Intermediates and Their Synthetic Utility

Transannular Epoxide Opening Products

Christmann’s intermediate 23 (Fig. 1A) serves as a linchpin for diversifying both C6 and C9 substituents. Its secondary alcohol enables sequential esterifications, facilitating analogue synthesis.

Gold Cycloadducts

Echavarren’s tricyclic intermediate 66 (Fig. 1B) exemplifies the power of transition metal catalysis in constructing complex frameworks. Its rigid structure ensures high stereofidelity in downstream functionalizations.

Analytical Characterization and Quality Control

HPLC-MS Profiling

Quantification of this compound in biological matrices employs HPLC-MS with the following parameters:

| Parameter | Specification |

|---|---|

| Column | ACE C18 (3 μm, 2.1 × 30 mm) |

| Mobile Phase | A: H₂O + 0.1% HCOOH; B: MeCN + 0.1% HCOOH |

| Gradient | 10–90% B over 2.5 min |

| MRM Transition | m/z 385.16 → 131.0 |

| LOD | 0.1 ng/mL |

This method ensures precise detection at nanomolar concentrations, critical for pharmacokinetic studies.

Comparative Evaluation of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Christmann (2011) | Nepetalactone | 15 | 10.9% | Moderate | High stereoselectivity |

| Echavarren (2016) | Enyne 65 | 14 | 16.2% | High | Rapid core assembly |

| Liu (2018) | Limonene | 20 | 6.3% | Low | Cost-effective starting material |

| Semisynthesis (2015) | Englerin A | 2 | 85% | High | Simplicity |

Echavarren’s route excels in step economy, whereas semisynthesis offers the highest practicality for industrial use.

Chemical Reactions Analysis

Types of Reactions: (-)-Englerin B undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced products.

Scientific Research Applications

(-)-Englerin B is a derivative of englerin A, a natural compound that has garnered significant attention for its potent and selective activity against renal cancer cells . Englerin B, also known as 1b, results from the loss of the glycolate ester at the C-9 position of englerin A .

Scientific Research Applications

- Impact on Cell Growth Inhibition: Research indicates that the removal of the glycolate, as seen in englerin B, leads to a complete loss of cell growth inhibition .

- Modification Effects: Esterification of englerin B has been explored to create novel compounds. For instance, the methyl sulfate derivative of englerin B displayed moderate activity in the NCI 60 screening, which assesses the activity of compounds against a panel of 60 different cancer cell lines .

- Ester Derivatives:

- A trans-cinnamate ester of englerin B showed no cell growth inhibition in most of the NCI 60 cell lines tested at a concentration of 100 μM, with minimal inhibition in the remaining lines at 10 μM .

- Epimeric glycinate esters of englerin B showed that one isomer was approximately 10-fold more potent than the other in sensitive renal cell lines, though both were less potent than englerin A. However, their renal cancer cell line selectivity was comparable to englerin A .

Comprehensive Data Tables

The following data summarizes the effects of various modifications of englerin B on cell growth inhibition, based on NCI 60 cell line testing:

| Compound | Activity in NCI 60 Cell Lines | Renal Cancer Cell Line Selectivity |

|---|---|---|

| trans-Cinnamate ester of englerin B | No cell growth inhibition in 57 of 59 cell lines at 100 μM; minimal inhibition in the other two lines at 10 μM | Not comparable |

| Epimeric glycinate ester 4 (of B) | Approximately 10-fold more potent than epimer 5 in sensitive renal cell lines, but less potent than englerin A | Comparable to englerin A |

| Epimeric glycinate ester 5 (of B) | Less potent than epimer 4 and englerin A | Comparable to englerin A |

| Methyl sulfate 2 (esterification of B) | Showed moderate activity in the NCI 60 screen | Not specified |

Research Findings and Authoritative Insights

- Loss of Glycolate Significance: The absence of the glycolate ester in englerin B completely abrogates cell growth inhibition, underscoring its importance .

- Modification Effects: Research has shown that while englerin B itself is largely inactive, certain modifications, such as esterification, can restore some activity, though generally not to the level of englerin A .

- Renal Cancer Selectivity: Despite reduced potency compared to englerin A, some derivatives of englerin B maintain comparable selectivity for renal cancer cell lines .

Mechanism of Action

The mechanism of action of (-)-Englerin B involves the activation of transient receptor potential (TRP) channels, specifically TRPC4 and TRPC5. These channels are involved in the regulation of calcium influx into cells. Activation of these channels by this compound leads to an increase in intracellular calcium levels, which triggers a cascade of events leading to cell death. This selective activation of TRP channels in renal cancer cells is what makes this compound particularly effective against this type of cancer.

Comparison with Similar Compounds

Modifications at the C-4 Position

The 4-alkyl substituent on Englerin A’s tricyclic core significantly impacts activity:

Glycolate Ester Modifications

Replacing or esterifying the glycolate hydroxyl group (C-9) yields analogues with varying potency and selectivity (Table 1):

| Compound | Modification | GI50 (Renal Cancer Cells, nM) | Selectivity (Pearson Correlation) | TRPC4/5 Agonism (EC50) |

|---|---|---|---|---|

| Englerin A (1a) | Natural glycolate | 1–20 | 0.82–0.90 | TRPC4: 7.59 nM; TRPC5: Active |

| Methyl Sulfate (2) | Englerin B-derived sulfate | 100–500 | 0.82 | No effect at 10 µM |

| Trans-Cinnamate (6) | Englerin A ester | 40–80 | 0.89 | Delayed TRPC5 activation |

| Acetate (7) | Glycolate → acetate | 20–40 | 0.85 | TRPC5 EC50: 0.48 µM |

| Hexanoate (8) | Glycolate → hexanoate | 10–30 | 0.83 | Slow TRPC5 activation |

| Benzoate (10) | Glycolate → benzoate | 50–100 | 0.78 | No TRPC4/5 effect |

Data from NCI 60 screens and TRPC channel assays .

- Key Findings: Esterification (e.g., acetate, hexanoate) preserves renal cancer selectivity but reduces potency by 2–4× compared to Englerin A . TRPC4/5 channel agonism is attenuated in analogues; e.g., acetate (7) requires 100× higher concentrations than Englerin A to activate TRPC5 . Oral bioavailability remains poor for most analogues due to hydrolysis, mirroring Englerin A’s limitations .

Aziridine and Aza-Englerin Analogues

- Aziridine Analogue : A nitrogen-containing derivative demonstrated 50% activity of Englerin A but improved serum stability and oral bioavailability in mice .

- Aza-Englerins : These showed modest activity (e.g., GI50: 100–500 nM) but lacked the selectivity profile of Englerin A .

Mechanism of Action and Selectivity

- Englerin A : Targets TRPC4/5 ion channels, inducing sodium/calcium influx and metabolic stress in renal cancer cells . Its glycolate ester is essential for binding and channel activation .

- Englerin B : Lacks TRPC4/5 activity and fails to induce apoptosis or necrosis, confirming the glycolate’s role in target engagement .

- Analogues: While some (e.g., acetate, hexanoate) retain TRPC5 agonism at higher doses, their delayed or reduced effects suggest structural modifications disrupt optimal channel interaction .

Pharmacokinetic Challenges

Q & A

Q. What are the key structural features of (-)-Englerin B that contribute to its anticancer activity?

this compound, a guaiane-type sesquiterpene, contains a tricyclic core with a C-9 ester substituent critical for bioactivity. Studies show that modifications at C-9 (e.g., glycosylation) significantly reduce potency, suggesting this position is essential for binding to molecular targets in renal cell carcinoma (RCC) cells . Methodologically, structure-activity relationship (SAR) studies involve synthesizing analogs with targeted substitutions, followed by cytotoxicity assays (e.g., IC50 measurements in RCC cell lines like A498) to validate functional groups' roles.

Q. What in vitro and in vivo models are most appropriate for evaluating the efficacy of this compound?

In vitro, RCC cell lines (e.g., A498, 786-O) are standard for cytotoxicity screening using MTT or ATP-based assays. For in vivo models, xenograft mice implanted with RCC tumors are used to assess tumor growth inhibition. Researchers must ensure consistency in dosing regimens (e.g., intraperitoneal vs. oral administration) and include controls for off-target effects. Reproducibility requires adherence to protocols like the NIH Guidelines for Animal Housing .

Q. How is this compound synthesized enantioselectively?

A Rh-catalyzed [4+3] cycloaddition between furan and diazo ester precursors forms the tricyclic core. Key steps include:

- Catalytic System : Rh₂(S-PTTL)₄ for enantiocontrol (≥95% ee).

- Cycloaddition : Optimized solvent (toluene) and temperature (40°C).

- Post-functionalization : Aldol condensation to install the C-9 ester . Characterization via NMR, HPLC, and X-ray crystallography ensures structural fidelity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies may arise from variations in cell line sensitivity, assay conditions (e.g., serum concentration), or impurity profiles of synthetic analogs. To address this:

- Standardize Assays : Use identical cell lines and readouts (e.g., ATP vs. resazurin).

- Purity Validation : Employ LC-MS and ¹H-NMR to confirm compound integrity.

- Meta-analysis : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) to high-throughput screening data to minimize false positives .

Q. What strategies optimize the synthetic yield of this compound’s tricyclic core?

Yield optimization involves:

- Catalyst Screening : Testing Rh, Cu, and Co complexes for cycloaddition efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve diazo ester reactivity.

- Temperature Gradients : Lower temperatures (e.g., 0°C) reduce side reactions. Recent studies achieved a 72% yield using Rh₂(S-PTTL)₄ in toluene at 40°C .

Q. How do researchers compare the selectivity of this compound across cancer types?

Methodology :

- Panel Screening : Test the compound against diverse cancer cell lines (NCI-60 panel).

- Transcriptomics : RNA-seq to identify pathways uniquely dysregulated in RCC vs. other cancers.

- Proteomics : SILAC-based quantification to map target engagement. Data integration tools (e.g., Gene Set Enrichment Analysis) highlight RCC-specific mechanisms .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.